molecular formula C11H16N4O B8313311 5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one

5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one

Cat. No. B8313311
M. Wt: 220.27 g/mol
InChI Key: HVTOTDPXTKPPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

3-methyl-6-piperidin-4-yl-7H-imidazo[1,5-c]imidazol-5-one

InChI

InChI=1S/C11H16N4O/c1-8-13-6-10-7-14(11(16)15(8)10)9-2-4-12-5-3-9/h6,9,12H,2-5,7H2,1H3

InChI Key

HVTOTDPXTKPPBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C(=O)N(C2)C3CCNCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Boc-D-phenylglycine (1.3 g) and HOBt (1.2 g) in acetonitrile (30 ml) was added WSC (1.4 g), and the reaction mixture was mixed at room temperature for 15 minutes. Then, 5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one (1.1 g) obtained in Reference Example 1 and triethylamine (2.1 ml) were added thereto. The reaction mixture was mixed at room temperature for 15 hours, the solvent was then distilled off under reduced pressure, and the residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with an aqueous sodium hydrogen carbonate solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified with silica gel column (ethyl acetate to ethyl acetate/methanol=10/1) to obtain the title compound as colorless powder (2.1 g, 93%).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(N′-(4-chlorophenyl)ureido)-3-phenylpropanoic acid (0.16 g) obtained in Example 1b) and HOBt (0.12 g) in DMF (10 ml) was added WSC (0.14 g), and the reaction mixture was mixed at room temperature for 15 minutes. Then, 5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one (0.11 g) obtained in Reference Example 1 and N-methylmorpholine (0.08 ml) were added thereto. The reaction mixture was mixed at room temperature for 15 hours, and then the solvent was distilled off under reduced pressure. The residue was dissolved in ethyl acetate, washed with an aqueous sodium hydrogen carbonate solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the residue was purified with silica gel column (ethyl acetate to ethyl acetate/methanol=10/1). The product was washed with diethyl ether to obtain the title compound as colorless powder (0.13 g, 50%).
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0.12 g
Type
reactant
Reaction Step Two
Name
Quantity
0.14 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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